GABAA and Glycine Receptor Potentiation: Stereoselective Modulation by (+)-Menthol
(+)-Menthol exhibits stereoselective positive allosteric modulation of human GABAA and glycine receptors that is distinct from the receptor modulation profiles reported for (-)-menthol. At a concentration of 100 μM, (+)-menthol reduced the EC50 value for GABA from 82.8 ± 9.9 μM to 25.0 ± 1.8 μM, representing a 3.3-fold increase in apparent agonist potency [1][2]. For glycine, the EC50 value was reduced from 98.7 ± 8.6 μM to 75.7 ± 9.4 μM at the same concentration, with negligible effects observed on maximal current amplitudes in both receptor systems [1]. This profile contrasts with the documented receptor activity of (-)-menthol, which demonstrates preferential modulation of TRPM8 channels rather than pronounced GABAergic potentiation [1].
| Evidence Dimension | GABAA receptor EC50 reduction (potentiation of agonist potency) |
|---|---|
| Target Compound Data | EC50 reduced from 82.8 ± 9.9 μM to 25.0 ± 1.8 μM at 100 μM (+)-menthol |
| Comparator Or Baseline | (-)-Menthol shows minimal GABAergic potentiation; primary activity profile is TRPM8 agonism |
| Quantified Difference | 3.3-fold increase in apparent GABA potency; (-)-menthol does not demonstrate comparable GABAA modulation |
| Conditions | Human recombinant GABAA receptors expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
This stereoselective GABAA potentiation makes (+)-menthol a mechanistically distinct tool compound for investigating inhibitory neurotransmission, whereas (-)-menthol would produce confounding TRPM8-mediated effects.
- [1] Hall AC, Turcotte CM, Betts BA, Yeung WY, Agyeman AS, Burk LA. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids. European Journal of Pharmacology. 2004;506(1):9-16. View Source
- [2] Watt EE, Betts BA, Glover ME, et al. Menthol and related monoterpenoids modulate human recombinant GABAA and glycine receptors. Society for Neuroscience Abstracts. 2004;30:960.4. View Source
